Lipophilicity (logP) Differentiation: Optimized Balance for Drug‑Likeness
The target compound exhibits a computed logP of 2.53 , which lies between the unsubstituted cumylamine (logP 1.80) [1] and the para‑chloro analog (logP 3.23) [2]. This intermediate value is within the optimal range for CNS drug candidates (logP 2–4) and avoids the excessive lipophilicity that can lead to high metabolic clearance and phospholipidosis risk.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.53 (calculated) |
| Comparator Or Baseline | Cumylamine: 1.80; 2-(4-Chlorophenyl)propan-2-amine: 3.23 |
| Quantified Difference | Target logP is 0.73 units higher than cumylamine and 0.70 units lower than the para‑chloro analog. |
| Conditions | Computational prediction using standard molecular descriptors (TPSA 26.02 Ų). |
Why This Matters
Researchers optimizing CNS drug candidates can select the 3‑chloro derivative to achieve a target logP that balances permeability and solubility without requiring additional structural modifications.
- [1] ChemBase. 2-phenylpropan-2-amine. LogP: 1.802. View Source
- [2] Kuujia. 2-(4-Chlorophenyl)propan-2-amine. LogP: 3.23410. View Source
